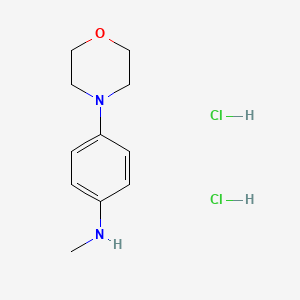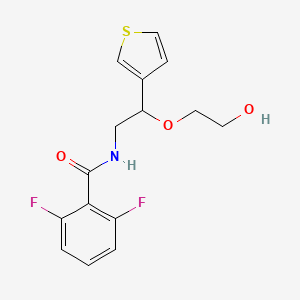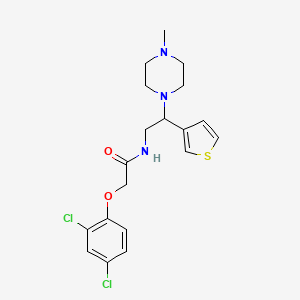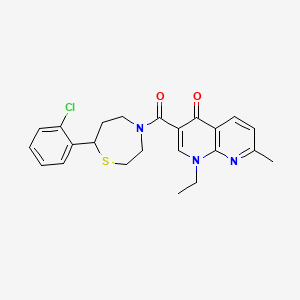
2-Brom-3-chlorpyridin-5-boronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-3-chloropyridine-5-boronic acid” is a chemical compound with the molecular formula C5H4BBrClNO2 . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Synthesis Analysis
The synthesis of “2-Bromo-3-chloropyridine-5-boronic acid” can involve several steps. One common method is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst . Another method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-chloropyridine-5-boronic acid” is represented by the InChI code: 1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H . The molecular weight of the compound is 236.26 .Chemical Reactions Analysis
“2-Bromo-3-chloropyridine-5-boronic acid” can undergo several chemical reactions. For instance, it can participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Verbindung wird als Borreagenz in der Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion eingesetzt . Dies ist eine der am häufigsten angewendeten übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen . Der Erfolg dieser Reaktion beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen, mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoborreagenz .
Protodeboronierung
2-Brom-3-chlorpyridin-5-boronsäure kann in der Protodeboronierung von Pinacolboronsäureestern verwendet werden . Protodeboronierung ist ein wertvoller, aber nicht gut entwickelter Prozess . Dieser Prozess kann mit einer Matteson–CH2–Homologisierung gekoppelt werden, wodurch eine formale anti-Markovnikov-Alken-Hydromethylierung möglich wird .
3. Synthese neuer Halopyridinylboronsäuren und -ester Die Verbindung wird bei der Synthese neuer Halopyridinylboronsäuren und -ester verwendet . Diese neuen Verbindungen können verschiedene Anwendungen in verschiedenen Bereichen der Chemie haben.
4. Herstellung eines Positronen-Emissions-Tomographie (PET)-Radioliganden Die Verbindung kann als Zwischenprodukt bei der Herstellung des Positronen-Emissions-Tomographie (PET)-Radioliganden [11 C]MK-1064 verwendet werden . Dieser Radioligand ist für die Bildgebung des Orexin-2-Rezeptors geeignet .
5. Synthese des Orexin-2-Rezeptorantagonisten (2-SORA) MK-1064 Die Verbindung kann auch bei der Synthese des Orexin-2-Rezeptorantagonisten (2-SORA) MK-1064 verwendet werden . Dieser Antagonist kann verschiedene Anwendungen im Bereich der Neurowissenschaften haben.
Agrochemikalien, Pharmazeutika und Farbstoffbereiche
Die Verbindung ist ein wichtiges organisches Zwischenprodukt, das in der Agrochemie, Pharmazie und Farbstoffindustrie eingesetzt wird . Es kann bei der Synthese verschiedener Verbindungen in diesen Bereichen verwendet werden.
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-3-chloropyridine-5-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds . The compound’s action may also lead to the formation of by-products, depending on the specific conditions of the reaction .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chloropyridine-5-boronic acid can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions under which the reaction is carried out . For instance, the compound’s action can be catalyzed by ethers .
Safety and Hazards
“2-Bromo-3-chloropyridine-5-boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Bromo-3-chloropyridine-5-boronic acid plays a significant role in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This compound interacts with various enzymes and proteins during these reactions . The nature of these interactions is primarily based on the electrophilic and nucleophilic properties of the compound .
Molecular Mechanism
This process is crucial for the formation of new carbon-carbon bonds .
Eigenschaften
IUPAC Name |
(6-bromo-5-chloropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZANSKQYFGQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

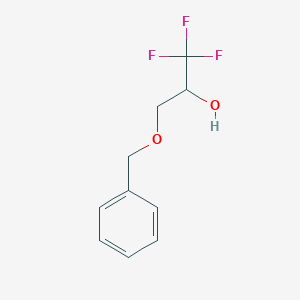
![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)

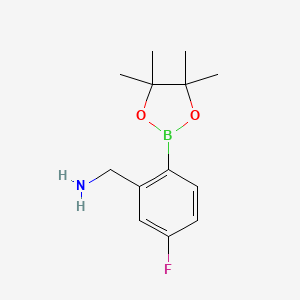


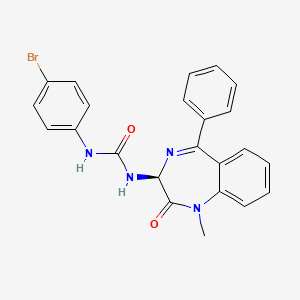
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)
![1-ethyl-3-methyl-6-(thiophen-2-ylmethyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2426201.png)
